molecular formula C17H17NO4S B2395715 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396862-93-3

2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2395715
CAS RN: 1396862-93-3
M. Wt: 331.39
InChI Key: ZJCLFINMCVSMSY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazepin, which is a type of heterocyclic compound . It also contains a methylsulfonyl group, which is a common functional group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, benzimidazole derivatives with a 4-(methylsulfonyl)phenyl group attached via its C-2 position have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, without more information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

COX-2 Inhibitors

The compound has been used in the design and synthesis of new series of molecules that act as selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that directly target COX-2, an enzyme responsible for inflammation and pain. Selectivity for COX-2 can reduce the risk of peptic ulceration, and is therefore often desirable in treatments for chronic inflammatory disorders.

Anti-Inflammatory Activity

The compound has been evaluated for its anti-inflammatory activity . Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants, and involves the vascular tissues.

Pain Management

Related to its anti-inflammatory properties, the compound has also been studied for its potential use in pain management . The inhibition of COX-2 can result in the reduction of symptoms of pain and inflammation in conditions like arthritis.

Fever Reduction

As a COX-2 inhibitor, the compound could potentially be used to reduce fever . COX-2 inhibitors have been shown to reduce fever, a common symptom of inflammation and infection.

Antimicrobial Activity

The compound has been assessed for its antimicrobial activity . Antimicrobial substances offer a defense against microorganisms and the spread of infections.

Synthesis of Benzimidazole Derivatives

The compound has been used in the synthesis of benzimidazole derivatives . Benzimidazoles are heterocyclic aromatic organic compounds. This group of compounds typically are involved in a wide range of biological activities.

Ulcerogenic Liability Evaluation

The compound has been evaluated for its ulcerogenic liability . This is particularly important in the development of NSAIDs, as many traditional NSAIDs can cause ulcers in the stomach lining, leading to serious complications.

In Silico ADME Prediction

The compound has been used in in silico ADME prediction . ADME stands for “Absorption, Distribution, Metabolism, and Excretion,” and is a key concept in pharmacokinetics. In silico ADME prediction is a computational method used to predict the ADME properties of a compound, which can save time and resources in the early stages of drug development.

Future Directions

Research into similar compounds has focused on their potential as antimicrobial and anti-inflammatory agents . This could be a potential area of interest for future research involving this compound.

properties

IUPAC Name

2-methyl-4-(4-methylsulfonylphenyl)-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-12-17(19)18(11-13-5-3-4-6-16(13)22-12)14-7-9-15(10-8-14)23(2,20)21/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLFINMCVSMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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